N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
Description
N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces an aliphatic, partially unsaturated cyclohexene ring. This moiety may enhance lipophilicity and influence conformational flexibility.
- N2-substituent: A (1-hydroxycyclopentyl)methyl group, combining a five-membered aliphatic ring with a hydroxyl group. This polar functional group may contribute to hydrogen bonding and solubility.
Its synthesis likely follows standard oxalamide coupling protocols, though steric hindrance from the cyclohexenyl and cyclopentyl groups could impact reaction yields or purification steps.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-hydroxycyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h6,21H,1-5,7-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLQRJNUGXKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexenyl group: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the hydroxycyclopentyl group: This step involves the oxidation of cyclohexene to form cyclohexenone, followed by a series of reactions to introduce the hydroxy group.
Coupling with oxalamide: The final step involves the coupling of the cyclohexenyl and hydroxycyclopentyl intermediates with oxalamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexenyl group can be reduced to form a cyclohexyl group.
Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving oxalamide derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxalamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexenyl and hydroxycyclopentyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Comparison
The oxalamide core (N1-C(=O)-C(=O)-N2) is common across all analogs. Key differences arise in substituent groups, which dictate physicochemical and biological properties.
Key Observations :
- The target compound’s substituents are entirely aliphatic, contrasting with most analogs featuring aromatic or heteroaromatic groups.
- The hydroxyl group on the cyclopentyl ring may enhance solubility compared to fully hydrophobic substituents (e.g., cyclohexenyl or bromophenyl groups).
Inference for Target Compound :
Hypothesis for Target Compound :
- The aliphatic substituents may reduce antiviral or flavor-enhancing activity compared to aromatic analogs (e.g., S336 or Compound 13).
Thermodynamic and Solubility Properties
highlights that oxalamides with intramolecular hydrogen bonds (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) exhibit higher enthalpy (ΔH°) and entropy (ΔS°) changes during solvation.
Target Compound Analysis :
- The hydroxyl group on the cyclopentyl ring may form intramolecular hydrogen bonds with the oxalamide carbonyl, stabilizing the molecule in non-polar environments. This could reduce aqueous solubility compared to analogs with methoxy or pyridinyl groups (e.g., S336).
Toxicology and Metabolism
Structural features influence metabolic pathways and toxicity:
Inference for Target Compound :
- Aliphatic substituents may favor Phase I oxidation (e.g., hydroxylation of cyclohexene) rather than aromatic hydroxylation. The hydroxyl group could facilitate glucuronidation, improving excretion and safety profiles compared to nitro-substituted analogs.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, identified by its CAS number 1421529-46-5, is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.5 g/mol |
| Structure | Oxalamide derivative with cyclohexenyl and hydroxycyclopentyl groups |
Physical Properties
Currently, specific physical properties such as density, boiling point, and melting point remain undetermined or unavailable in literature sources.
While the exact mechanism of action for this compound is not fully elucidated, its structural components suggest potential interactions with biological targets related to neurotransmitter systems, possibly influencing pathways involved in mood regulation and neuroprotection. The oxalamide structure may facilitate binding to various receptors or enzymes critical in pharmacological contexts.
Pharmacological Studies
Research indicates that compounds with similar oxalamide structures exhibit various biological activities, including:
- Antidepressant effects : Similar compounds have been linked to serotonin and norepinephrine reuptake inhibition.
- Neuroprotective properties : Potential involvement in reducing oxidative stress and inflammation in neural tissues.
Case Studies and Research Findings
- Antidepressant Activity : A study on related oxalamides demonstrated significant antidepressant-like effects in rodent models, suggesting a possible pathway for this compound to exhibit similar effects through modulation of neurotransmitter levels .
- Neuroprotective Effects : Research on structural analogs revealed that certain oxalamides could protect neuronal cells from apoptosis induced by oxidative stress . This suggests that this compound might also confer protective effects under similar conditions.
- Synthesis and Biological Evaluation : In a synthetic study, the compound was evaluated for its efficacy as a potential therapeutic agent against neurodegenerative diseases. Preliminary results indicated promising bioactivity that warrants further investigation .
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Oxalamide Backbone : This typically involves the reaction of oxalic acid derivatives with appropriate amines.
- Cyclization Reactions : Cyclohexenyl and hydroxycyclopentyl moieties are introduced through selective reactions under controlled conditions.
- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling cyclohexenylethylamine with a hydroxycyclopentylmethyl-oxalamide intermediate. Key steps include:
- Amide bond formation : Use carbodiimide reagents (e.g., DCC) with HOBt to minimize racemization .
- Solvent selection : Anhydrous DMF or dichloromethane under nitrogen to prevent hydrolysis.
- Temperature control : Maintain 0–5°C during coupling to reduce side reactions.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical techniques :
- NMR : Assign peaks for cyclohexenyl protons (δ 5.6–5.8 ppm, olefinic) and hydroxycyclopentyl methylene (δ 3.4–3.6 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z ~363.4 (exact mass depends on substituents) .
- IR spectroscopy : Detect oxalamide C=O stretches (~1650–1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in DMSO (high solubility for biological assays) or ethanol (for organic reactions).
- Stability : Store at –20°C in anhydrous conditions; monitor degradation via LC-MS over 72 hours at room temperature .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexene vs. cyclopentyl groups) influence biological activity in related oxalamides?
- Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., replacing cyclohexenyl with phenyl or morpholino groups) and assay for enzyme inhibition (e.g., kinase or protease targets) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
- Data contradictions : Resolve discrepancies in IC₅₀ values by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
Q. What strategies can resolve conflicting reports on this compound’s antimicrobial efficacy?
- Experimental design :
- Dose-response assays : Test across bacterial strains (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
- Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .
- Statistical analysis : Apply ANOVA to compare zone-of-inhibition data across replicates .
Q. How can researchers optimize catalytic applications (e.g., in cross-coupling reactions)?
- Reaction engineering :
- Ligand screening : Test oxalamide derivatives in Pd-catalyzed Suzuki-Miyaura reactions.
- Kinetic studies : Use GC-MS to track reaction rates under varying temperatures (25–80°C) and solvent polarities .
- Byproduct analysis : Identify urea derivatives (common side products) via LC-MS and adjust stoichiometry to minimize .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic yields (~65–75%), and how can they be improved?
- Problem : Low yields due to steric hindrance at the oxalamide core.
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield to ~85% .
- Flow chemistry : Use continuous reactors to enhance reproducibility in scaled-up batches .
Q. How can computational tools predict metabolic pathways or toxicity for this compound?
- In silico tools :
- SwissADME : Predict CYP450 metabolism and bioavailability .
- ECOSAR : Estimate ecotoxicity (e.g., LC₅₀ for aquatic organisms) in absence of experimental data .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
